molecular formula C20H24N2O3 B5882831 N-{4-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide

N-{4-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide

Cat. No.: B5882831
M. Wt: 340.4 g/mol
InChI Key: HRAASHYASXCORG-UHFFFAOYSA-N
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Description

N-{4-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide is a chemical compound with the molecular formula C20H24N2O3 and a molecular weight of 340.41616 g/mol . This compound is known for its unique structure, which includes a diethylamino group, a carbonyl group, and an ethoxybenzamide moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of N-{4-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide typically involves the reaction of 4-aminobenzoic acid with diethylamine and ethyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified using techniques like recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

N-{4-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{4-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-{4-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

N-{4-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide can be compared with other similar compounds, such as N-{3-[(diethylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide. These compounds share structural similarities but differ in their functional groups and chemical properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields Its unique structure and chemical properties make it a valuable tool for researchers in chemistry, biology, medicine, and industry

Properties

IUPAC Name

N-[4-(diethylcarbamoyl)phenyl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-4-22(5-2)20(24)15-11-13-16(14-12-15)21-19(23)17-9-7-8-10-18(17)25-6-3/h7-14H,4-6H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAASHYASXCORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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